Ppo-IN-13
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H13Cl2FN4O6S |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
[(Z)-(1-chloro-2-ethoxy-2-oxoethylidene)amino] 2-chloro-5-(3,5-dimethyl-2,6-dioxo-4-sulfanylidene-1,3,5-triazinan-1-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C16H13Cl2FN4O6S/c1-4-28-13(25)11(18)20-29-12(24)7-5-10(9(19)6-8(7)17)23-14(26)21(2)16(30)22(3)15(23)27/h5-6H,4H2,1-3H3/b20-11- |
InChIキー |
RPINRBMBRDQMKX-JAIQZWGSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ppo-IN-13: A Technical Guide to its Mechanism of Action as a Protoporphyrinogen IX Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of Ppo-IN-13, a potent inhibitor of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). This document outlines the inhibitor's impact on the tetrapyrrole biosynthesis pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound functions as a highly effective inhibitor of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway.[1][2][3][4][5] This pathway is essential for the production of vital molecules such as chlorophyll (B73375) in plants and heme in animals.
The primary mode of action involves the specific and potent binding of this compound to the PPO enzyme, competitively inhibiting its catalytic activity. The inhibition of PPO leads to a cascade of cytotoxic events, particularly in plants. The immediate consequence is the accumulation of the PPO substrate, protoporphyrinogen IX, within the cell. This accumulated protoporphyrinogen IX leaks from its site of synthesis in the chloroplast into the cytoplasm.
In the cytoplasm, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS then initiate lipid peroxidation, leading to the rapid destruction of cellular membranes, loss of cellular integrity, and ultimately, cell death. This light-dependent herbicidal activity is a hallmark of PPO inhibitors.
Quantitative Data
This compound, also identified as compound B16, has demonstrated significant potency as a PPO inhibitor and broad-spectrum herbicidal activity.[1][2][3][4][5]
| Parameter | Value | Species/System | Notes |
| Ki | 32.14 nM | Nicotiana tabacum PPO (NtPPO) | Indicates high binding affinity to the target enzyme.[1][2] |
| Herbicidal Activity | 100% inhibition | Echinochloa crusgalli (Barnyard grass) | Post-emergence application at 37.5 g a.i./ha.[1][2][3][4][5] |
| 100% inhibition | Digitaria sanguinalis (Large crabgrass) | Post-emergence application at 37.5 g a.i./ha.[1][2][4] | |
| 100% inhibition | Setaria faberii (Giant foxtail) | Post-emergence application at 37.5 g a.i./ha.[1][2] | |
| 100% inhibition | Abutilon juncea (Juncea abutilon) | Post-emergence application at 37.5 g a.i./ha.[1][2][5] | |
| 100% inhibition | Amaranthus retroflexus (Redroot pigweed) | Post-emergence application at 37.5 g a.i./ha.[1][2][4] | |
| 100% inhibition | Portulaca oleracea (Common purslane) | Post-emergence application at 37.5 g a.i./ha.[1][2][4] | |
| Crop Safety | Safe | Rice, maize, wheat, peanut, soybean, and cotton | At a dose of 150 g a.i./ha, showed more safety than the commercial herbicide trifludimoxazin.[1][2] |
Signaling Pathway and Experimental Workflows
Tetrapyrrole Biosynthesis and this compound Inhibition Pathway
The following diagram illustrates the tetrapyrrole biosynthesis pathway and the mechanism of action of this compound.
Experimental Workflow for Determining PPO Inhibitory Activity (Ki)
This diagram outlines a typical workflow for determining the inhibitory constant (Ki) of a compound like this compound against the PPO enzyme.
Experimental Workflow for Post-Emergence Herbicidal Activity Assay
The following diagram illustrates the workflow for assessing the in-vivo herbicidal efficacy of this compound.
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against PPO.
Materials and Reagents:
-
Purified or recombinant PPO enzyme (e.g., from Nicotiana tabacum)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% (w/v) Tween-20
-
Substrate: Protoporphyrinogen IX (prepared fresh)
-
Inhibitor: this compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Substrate Preparation: Protoporphyrinogen IX is prepared by the reduction of protoporphyrin IX using sodium amalgam or sodium borohydride. The reaction is complete when the characteristic pink color of protoporphyrin IX disappears. The substrate solution should be kept on ice and protected from light.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
PPO enzyme solution (a pre-determined optimal concentration)
-
Varying concentrations of this compound (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and monitor the increase in fluorescence over time, which corresponds to the formation of protoporphyrin IX.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Post-Emergence Herbicidal Activity Assay
This protocol outlines the procedure for evaluating the in-vivo herbicidal efficacy of this compound on various weed species.
Materials and Reagents:
-
Seeds of target weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)
-
Pots with a suitable soil mix
-
This compound
-
Solvent (e.g., acetone (B3395972) or DMF)
-
Surfactant (e.g., Tween-80)
-
Deionized water
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled environmental conditions (temperature, light, humidity)
Procedure:
-
Plant Cultivation:
-
Sow the seeds of the target weed species in pots filled with a sterile soil mixture.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 14h/10h light/dark cycle) until they reach the 3-4 leaf stage.
-
-
Treatment Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the final spray solutions by diluting the stock solution with deionized water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired application rates (e.g., 37.5 g a.i./ha).
-
A control solution containing the solvent and surfactant but no this compound should also be prepared.
-
-
Application:
-
Transfer the potted plants to a spray chamber.
-
Apply the treatment solutions as a foliar spray, ensuring uniform coverage of the plant foliage.
-
-
Evaluation:
-
Return the treated plants to the greenhouse and maintain them under controlled conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the experiment (e.g., 14 or 21 days), harvest the above-ground biomass and measure the fresh weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of fresh weight for each treatment compared to the untreated control:
-
Inhibition (%) = [(Fresh Weight of Control - Fresh Weight of Treatment) / Fresh Weight of Control] x 100.
-
-
Conclusion
This compound is a potent inhibitor of protoporphyrinogen IX oxidase with significant, broad-spectrum herbicidal activity. Its mechanism of action is well-characterized and involves the disruption of the tetrapyrrole biosynthesis pathway, leading to light-dependent oxidative stress and rapid cell death in susceptible plant species. The high potency and favorable crop safety profile of this compound suggest its potential as a lead compound for the development of new herbicidal products. Further research could focus on detailed structure-activity relationship studies to optimize its efficacy and selectivity, as well as field trials to evaluate its performance under various agricultural conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel N-Phenyltriazinone Derivatives Containing Oxime Ether or Oxime Ester Moieties as Promising Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Ppo-IN-13 structure and chemical properties
A comprehensive search for the specific chemical entity "Ppo-IN-13" did not yield any definitive results for a compound with this designation. The term "PPO" is associated with several distinct scientific concepts, and "this compound" does not appear to be a standard or publicly documented identifier for a specific molecule within the available scientific literature and chemical databases.
The search for information related to "PPO" revealed several different areas of research where this acronym is used:
-
Polyphenol Oxidase (PPO) Inhibitors: In the field of biochemistry and agriculture, PPO refers to Polyphenol Oxidase, a type of enzyme. Research in this area focuses on developing inhibitors of this enzyme for various applications. For instance, a compound designated as "PPO-IN-16" has been identified as a PPO inhibitor and herbicide.[1]
-
Poly(p-phenylene oxide) (PPO): In materials science, PPO stands for Poly(p-phenylene oxide), a high-performance thermoplastic.[2][3][4][5][6] Research on this topic involves its synthesis, modification, and application in various industries.
-
Proximal Policy Optimization (PPO): In the field of artificial intelligence and machine learning, PPO is a widely used reinforcement learning algorithm.[7][8][9][10]
-
Other Biological and Chemical Contexts: The acronym PPO can also refer to other entities such as Polyphenol Oxidase enzyme activity in fruit[11][12], components of Propolis[13][14][15], and even Interleukin-13 (IL-13) in a biological signaling context[16].
A synthesis diagram for a "compound 13" was found in the context of research on inhibitors for Botulinum A Protease, but this is not related to a PPO inhibitor and the designation "this compound" is not used.[17]
Given the ambiguity and the lack of specific data for a compound named "this compound," it is not possible to provide the requested in-depth technical guide, including its chemical structure, properties, experimental protocols, and signaling pathways.
For the researchers, scientists, and drug development professionals who are the intended audience of this guide, it is crucial to have the correct and specific identifier of the compound of interest. It is recommended to verify the name and any associated identifiers (such as CAS number or IUPAC name) of the molecule to enable a more fruitful search and analysis. Without this specific information, the creation of a detailed and accurate technical whitepaper is not feasible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticsvidhya.com [analyticsvidhya.com]
- 8. blog.ml.cmu.edu [blog.ml.cmu.edu]
- 9. What is Machine Learning? | IBM [ibm.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity and Chemical Composition of Propolis Extracts with Potential Use in Vulvovaginal Candidiasis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction | PLOS One [journals.plos.org]
- 16. The mechanism of IL-13 targeting IL-13Rα2 in regulating oral mucosal FBs through PI3K/AKT/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-depth Technical Guide on Ppo-IN-13 In Vitro Activity
A comprehensive review of the available scientific literature reveals no specific data or experimental protocols for a compound designated "Ppo-IN-13." Search results indicate that the acronym "PPO" can refer to different scientific subjects, primarily Polyphenol Oxidase in biochemistry and Proximal Policy Optimization in the field of machine learning.
While information on a similarly named compound, Ppo-IN-8, is available and provides a general framework for assessing Polyphenol Oxidase (PPO) inhibition, no quantitative data, specific experimental procedures, or established signaling pathways were found for this compound. The information presented below is based on general protocols for PPO inhibitors, using Ppo-IN-8 as an illustrative example, and outlines the methodologies that would be applicable for evaluating a novel PPO inhibitor.
Table 1: Illustrative Data Presentation for a Hypothetical PPO Inhibitor
No quantitative data for this compound is available. The following table is a template demonstrating how such data would be presented.
| Assay Type | Target Enzyme | Test Species | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Enzyme Inhibition Assay | Polyphenol Oxidase (PPO) | Agaricus bisporus | N/A | N/A | N/A | N/A |
| Cell-Based Assay | PPO Activity in Cells | Human Cells | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for a specific molecule named this compound are not available in the reviewed literature. However, a general methodology for evaluating the in vitro activity of a Polyphenol Oxidase (PPO) inhibitor, based on protocols for similar compounds like Ppo-IN-8, is described below.
In Vitro PPO Enzyme Inhibition Assay
This biochemical assay is designed to screen for and characterize inhibitors of PPO activity.[1]
Materials:
-
Purified or partially purified PPO enzyme solution
-
Substrate solution (e.g., L-DOPA or protoporphyrinogen (B1215707) IX)[1][2]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 5 mM DTT, and 0.03% (v/v) Tween 80)[2]
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance or fluorescence at the appropriate wavelength[1][2]
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the microplate. Include positive controls (a known PPO inhibitor) and negative controls (vehicle, e.g., DMSO).[1]
-
Add the PPO enzyme solution to each well and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.[1]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[1]
-
Immediately measure the initial absorbance or fluorescence at the appropriate wavelength (e.g., ~405 nm excitation and ~630 nm emission for a fluorescence-based assay).[2]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[1]
-
Measure the final absorbance or fluorescence.[1]
-
Calculate the initial reaction rates from the linear portion of the kinetic curve or the change in signal over the incubation period.[2]
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[2]
Cell-Based Assay for PPO Activity
This assay evaluates the effect of a test compound on PPO activity within a cellular context.
Materials:
-
A suitable human cell line (e.g., human monocytic cell line like THP-1)[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
Stimulant to induce relevant pathways if necessary (e.g., LPS to stimulate IL-8 production)[1]
-
Test compound
-
Cell lysis buffer
-
Assay reagents for measuring PPO activity or a downstream marker
-
96-well cell culture plates[1]
Procedure:
-
Seed the cells in 96-well plates and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
If applicable, add a stimulant for a defined duration.
-
Wash the cells and lyse them to release intracellular contents.
-
Measure the PPO activity in the cell lysates using a suitable substrate or quantify a downstream biomarker (e.g., IL-8 levels using an ELISA kit) to assess the compound's effect.[1]
-
Normalize the results to the total protein concentration in each well.
-
Calculate the dose-response curve to determine the EC50 of the compound.
Signaling Pathways and Visualizations
As no specific signaling pathway has been elucidated for this compound, a generalized workflow for a high-throughput screening (HTS) campaign to identify and characterize PPO inhibitors is presented below. This workflow illustrates the logical progression from initial screening to downstream biological validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Inhibition of PPO is hypothesized to have downstream effects on inflammatory signaling. For instance, by modulating oxidative stress, a PPO inhibitor could indirectly influence the expression and signaling of cytokines like Interleukin-8 (IL-8). The IL-8 signaling cascade is a critical pathway in inflammation.[1] A simplified representation of a potential downstream pathway influenced by PPO inhibition is depicted below.
Caption: Hypothetical pathway linking PPO inhibition to inflammatory response.
Disclaimer: The information provided is based on general protocols and hypothetical pathways due to the absence of specific data for this compound in the public domain. Researchers should validate all methodologies and findings based on their specific experimental context.
References
Probing the Selectivity of Protoporphyrinogen Oxidase Inhibitors: A Technical Guide
Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific information regarding a compound designated "Ppo-IN-13." Therefore, this guide will provide a comprehensive overview of the selectivity profiling of Protoporphyrinogen (B1215707) Oxidase (PPO) inhibitors in general, utilizing data from known inhibitors to illustrate key concepts and methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PPO inhibition.
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.[1][2] Its inhibition leads to the accumulation of protoporphyrinogen IX, which is then auto-oxidized to protoporphyrin IX. This molecule, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[1] This mechanism is the basis for the herbicidal activity of PPO inhibitors.[1][3] A key challenge in the development of PPO inhibitors, whether for agricultural or therapeutic applications, is achieving high selectivity for the target organism's PPO while minimizing effects on non-target species, such as mammals.[1][2]
Data Presentation: Comparative Inhibitory Activity of PPO Inhibitors
The selectivity of a PPO inhibitor is quantified by comparing its inhibitory activity (typically as IC50 values) against PPO enzymes from different species. A lower IC50 value indicates higher potency. The following table summarizes the in vitro inhibitory activity of several well-characterized PPO inhibitors.
| Compound | Target Organism PPO IC50 (nM) | Human PPO IC50 (nM) | Selectivity Index (Human/Target) | Reference |
| Acifluorfen-methyl | 4 (Corn etioplast) | > 100,000 | > 25,000 | [3] |
| ZINC70338 | 2,210 (Nicotiana tabacum, Ki value) | > 250,000 | > 113 | [2] |
Note: The table uses a combination of IC50 and Ki values as reported in the literature. While both are measures of inhibitor potency, they are determined by different experimental setups. The selectivity index is a ratio of the IC50 or Ki values and provides a measure of the inhibitor's preference for the target enzyme.
Experimental Protocols: In Vitro PPO Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PPO. This method is adapted from established fluorometric assays.[1][4]
1. Materials and Reagents:
-
PPO Enzyme Source: Isolated mitochondria from target species (e.g., plant shoots, mammalian liver) or purified recombinant PPO.
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2-7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03-0.3% (w/v) Tween 80.[1][4]
-
Substrate: Protoporphyrinogen IX, freshly prepared by the reduction of protoporphyrin IX.
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO).
-
Microplate: 96-well black microplate for fluorescence measurements.
-
Fluorescence Microplate Reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the PPO enzyme preparation, and varying concentrations of the test compound (or solvent control).[1]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.[1]
-
Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over time (Excitation: ~405 nm, Emission: ~630 nm).[4]
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence-time curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of PPO inhibitors.
References
Ppo-IN-13: A Technical Whitepaper on a Novel Protoporphyrinogen IX Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ppo-IN-13, also identified as compound B16, is a potent and selective inhibitor of Protoporphyrinogen (B1215707) IX Oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway in plants. This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, herbicidal efficacy, and the underlying mechanism of action. The information presented is collated from the primary research publication by Wang Geng et al. (2024) in the Journal of Agricultural and Food Chemistry, titled "Discovery of Novel N-Phenyltriazinone Derivatives Containing Oxime Ether or Oxime Ester Moieties as Promising Protoporphyrinogen IX Oxidase Inhibitors."
Introduction
Protoporphyrinogen IX oxidase (PPO) is a well-established target for the development of herbicides. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophylls (B1240455) and hemes. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. This accumulation, in the presence of light and oxygen, results in the generation of reactive oxygen species (ROS), causing rapid lipid peroxidation and subsequent disruption of cell membrane integrity, ultimately leading to plant death. This compound has emerged as a promising herbicidal candidate from a series of novel N-phenyltriazinone derivatives.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound B16) as reported in the primary literature.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Compound | Ki (nM) |
| Nicotiana tabacum Protoporphyrinogen IX Oxidase (NtPPO) | This compound (B16) | 32.14 |
Table 2: Herbicidal Activity (Post-emergence)
| Weed Species | Common Name | Growth Inhibition (%) at 37.5 g a.i./ha |
| Echinochloa crusgalli | Barnyardgrass | 100 |
| Digitaria sanguinalis | Large Crabgrass | 100 |
| Setaria faberii | Giant Foxtail | 100 |
| Abutilon juncea | - | 100 |
| Amaranthus retroflexus | Redroot Pigweed | 100 |
| Portulaca oleracea | Common Purslane | 100 |
Table 3: Crop Safety
| Crop Species | Common Name | Safety at 150 g a.i./ha |
| Oryza sativa | Rice | Good |
| Zea mays | Maize | Good |
| Triticum aestivum | Wheat | Good |
| Arachis hypogaea | Peanut | Good |
| Glycine max | Soybean | Good |
| Gossypium hirsutum | Cotton | Good |
Mechanism of Action and Signaling Pathway
This compound acts by competitively inhibiting the enzyme Protoporphyrinogen IX Oxidase (PPO). This inhibition disrupts the normal flow of the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) and heme.
The primary mechanism of herbicidal action is not the depletion of these end products, but rather the accumulation of the PPO substrate, protoporphyrinogen IX, in the cytoplasm. This accumulated substrate is then non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light, it interacts with molecular oxygen to generate singlet oxygen, a highly reactive oxygen species (ROS). This leads to a cascade of oxidative damage, primarily through lipid peroxidation of cellular membranes, resulting in loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and necrosis of the plant tissue.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described for the characterization of N-phenyltriazinone derivatives as PPO inhibitors. For the exact and detailed procedures, it is imperative to consult the original publication by Wang Geng et al. (2024).
Synthesis of this compound (Compound B16)
The synthesis of this compound, a novel N-phenyltriazinone derivative containing an oxime ether moiety, is a multi-step process. A generalized synthetic route would involve:
-
Synthesis of the N-phenyltriazinone core: This typically involves the reaction of a substituted phenylhydrazine (B124118) with an appropriate carbonyl compound to form the triazinone ring.
-
Introduction of the oxime ether side chain: This is achieved by reacting the N-phenyltriazinone intermediate with a suitable reagent containing the oxime ether functionality. This may involve a nucleophilic substitution reaction.
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed using analytical methods like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro PPO Inhibition Assay
The inhibitory activity of this compound against PPO is determined using a spectrophotometric assay.
-
Enzyme Source: Protoporphyrinogen IX oxidase is isolated and purified from a suitable plant source, such as Nicotiana tabacum (tobacco).
-
Substrate: Protoporphyrinogen IX is used as the substrate for the enzyme.
-
Assay Principle: The assay measures the rate of enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. The increase in absorbance due to the formation of protoporphyrin IX is monitored over time using a spectrophotometer.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The rate of the reaction is measured and compared to a control without the inhibitor.
-
Data Analysis: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using appropriate kinetic models.
In Vivo Herbicidal Activity Assay (Post-emergence)
The herbicidal efficacy of this compound is evaluated in greenhouse experiments.
-
Plant Material: Seeds of various weed species and crop species are sown in pots containing a suitable soil mixture.
-
Growth Conditions: The plants are grown in a controlled greenhouse environment with standardized temperature, humidity, and light conditions.
-
Treatment Application: this compound is formulated as a sprayable solution. The plants are treated at a specific growth stage (e.g., 2-3 leaf stage) with different doses of the compound. A control group is treated with a blank formulation.
-
Evaluation: The herbicidal effect is visually assessed at specific time points after treatment (e.g., 7, 14, and 21 days). The assessment is based on a percentage scale of growth inhibition or plant injury, where 0% represents no effect and 100% represents complete plant death.
-
Data Analysis: The fresh weight of the above-ground parts of the treated plants can also be measured and compared to the control to quantify the growth inhibition.
Conclusion
This compound is a highly effective inhibitor of Protoporphyrinogen IX Oxidase with potent, broad-spectrum herbicidal activity against a variety of common weeds.[1] Its favorable crop safety profile suggests its potential as a valuable tool in agriculture for weed management.[1] The mechanism of action, involving the light-dependent generation of reactive oxygen species, leads to rapid and effective herbicidal effects. Further research and development of this compound and related N-phenyltriazinone derivatives are warranted to fully explore their potential as next-generation herbicides.
References
Methodological & Application
Application Notes and Protocols for PPO-IN-13 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and guidelines for the utilization of PPO-IN-13 in various cell-based assays. As the specific biological target of this compound is not yet publicly characterized, these protocols are based on the hypothesis that this compound is an inhibitor of Prolyl Oligopeptidase (PREP) , also known as Prolyl Endopeptidase (POP). This assumption is grounded in the common use of "PPO" as an abbreviation for Prolyl Oligopeptidase in pharmacological research and the nature of similar compound nomenclature. PREP is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in neurodegenerative diseases, inflammation, and fibrosis.[1][2] The following protocols are adapted from established methodologies for other well-characterized PREP inhibitors, such as KYP-2047.[3][4][5][6]
Mechanism of Action and Signaling Pathway
Prolyl Oligopeptidase (PREP) is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[7] Its activity can influence various signaling pathways by modulating the levels of bioactive peptides. PREP has been shown to be involved in cellular signaling cascades that affect inflammation, cell proliferation, and protein aggregation.[1][8] For instance, inhibition of PREP has been demonstrated to induce autophagy, reduce inflammation, and decrease the aggregation of proteins like α-synuclein.[8][9]
Below is a diagram illustrating a potential signaling pathway influenced by PREP and its inhibition by a compound like this compound, leading to the induction of autophagy.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activities of known PREP inhibitors in various assays. This data can serve as a benchmark for evaluating the potency of this compound.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 / Ki | Reference |
| KYP-2047 | Enzymatic Assay | Recombinant Human PREP | Ki: 0.023 nM | [10] |
| KYP-2047 | Cell Viability (MTT) | Human Glioblastoma (U-87) | ~50 µM | [5] |
| KYP-2047 | Cell Viability (MTT) | Tongue Squamous Carcinoma (CAL27) | ~50 µM | [4] |
| JTP-4819 | Enzymatic Assay | Rat Brain Homogenate | IC50: 1.6 nM | [7] |
| Z-Pro-Prolinal | Enzymatic Assay | Porcine Brain PREP | IC50: 2.4 nM | [7] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma, A549 lung carcinoma, or ARPE-19 retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in serum-free cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In-Cell PREP Activity Assay
This protocol measures the direct inhibitory effect of this compound on PREP enzyme activity within intact cells.
Materials:
-
Cell line with detectable PREP activity (e.g., SH-SY5Y)
-
This compound
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Fluorometer
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubating on ice for 15 minutes.
-
Add 50 µL of the fluorogenic PREP substrate solution (prepared in assay buffer) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to PREP activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Western Blot for Autophagy Markers (LC3-II and p62)
This assay assesses the induction of autophagy by this compound by measuring the levels of key autophagy-related proteins.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[8]
Experimental Workflow Diagram
The following diagram outlines a general workflow for characterizing a novel PREP inhibitor like this compound in cell-based assays.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols and proposed mechanisms of action are based on the assumption that this compound is a Prolyl Oligopeptidase inhibitor. Researchers should independently validate the target and activity of this compound. Standard laboratory safety procedures should be followed when handling all chemicals and cell lines.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of a Prolyl Oligopeptidase Inhibitor
Disclaimer: Extensive searches for "Ppo-IN-13" did not yield any specific in vivo studies, dosage information, or protocols associated with a compound of this name in publicly available scientific literature. The information presented below is based on a related prolyl oligopeptidase (PREP) inhibitor, KYP-2047 , and is provided as a representative example for researchers, scientists, and drug development professionals. This protocol should be adapted and validated for any specific compound.
Introduction
Prolyl oligopeptidase (PREP), a serine protease, is implicated in various physiological and pathological processes, including inflammation and angiogenesis.[1] Its inhibition presents a therapeutic strategy for conditions such as pulmonary fibrosis.[1] These application notes provide a detailed protocol for the in vivo evaluation of a PREP inhibitor, using KYP-2047 as a case study in a bleomycin-induced pulmonary fibrosis mouse model.
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration details for the PREP inhibitor KYP-2047 as described in a study on a mouse model of pulmonary fibrosis.[1]
| Parameter | Details | Source |
| Compound | KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrolidine) | [1] |
| Animal Model | Mice (specific strain not detailed in the provided abstract) | [1] |
| Induction Agent | Bleomycin (B88199) (1 mg/kg, intra-tracheal administration) | [1] |
| Route of Administration | Intraperitoneal (IP) injection | [1] |
| Dosage Range | 1 mg/kg, 2.5 mg/kg, and 5 mg/kg | [1] |
| Dosing Frequency | Once daily | [1] |
| Treatment Duration | 12 days | [1] |
Experimental Protocols
3.1. Animal Model of Pulmonary Fibrosis
A widely accepted method for inducing pulmonary fibrosis in mice is the intra-tracheal administration of bleomycin.
-
Animals: Use appropriate mouse strains (e.g., C57BL/6), aged 8-12 weeks.
-
Anesthesia: Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Bleomycin Administration:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a fine-gauge needle, carefully instill a single dose of bleomycin (1 mg/kg) dissolved in sterile saline directly into the trachea.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Post-operative Care: Monitor animals daily for signs of distress, weight loss, and changes in breathing. Provide soft food and easy access to water.
3.2. Formulation and Administration of PREP Inhibitor (Example: KYP-2047)
-
Formulation:
-
Dissolve KYP-2047 in a vehicle appropriate for intraperitoneal injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline).
-
Prepare fresh solutions daily to ensure stability.
-
Prepare separate solutions for each dose level (1, 2.5, and 5 mg/kg).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared inhibitor solution via intraperitoneal injection using a 27- or 28-gauge needle.
-
The injection volume should be consistent across all groups (typically 5-10 ml/kg).
-
Administer once daily for the duration of the study (12 days).[1]
-
A vehicle control group should receive injections of the vehicle solution without the inhibitor.
-
3.3. Outcome Assessment
At the end of the treatment period, euthanize the mice and collect lung tissues for analysis.
-
Histology:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section the tissue.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation, and with Masson's trichrome to evaluate collagen deposition and fibrosis.
-
-
Immunohistochemistry/Western Blot:
-
Analyze the expression of key proteins involved in fibrosis (e.g., TGF-β, α-SMA), inflammation (e.g., TNF-α, IL-1β), and angiogenesis.[1]
-
Visualizations
4.1. Signaling Pathway
Caption: PREP inhibition pathway.
4.2. Experimental Workflow
References
Ppo-IN-13: A Novel Tool for Elucidating Protoporphyrinogen Oxidase Function
Introduction
Protoporphyrinogen (B1215707) oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX). This pathway is fundamental for the production of essential molecules such as heme and chlorophyll.[1][2][3] The inhibition of PPO has significant implications in various fields, from agriculture, where PPO inhibitors are used as herbicides, to medicine, with potential applications in cancer therapy and the study of porphyrias.[3][4] Ppo-IN-13 is a novel, potent, and specific inhibitor of PPO, designed as a chemical probe to facilitate the study of PPO's physiological and pathological functions. This document provides detailed application notes and protocols for the utilization of this compound in experimental settings.
Mechanism of Action
This compound acts as a competitive inhibitor of PPO, binding to the enzyme's active site and preventing the oxidation of PPGIX. This inhibition leads to the accumulation of PPGIX, which can then spontaneously auto-oxidize to PPIX in the presence of light and oxygen.[2] The resulting excess of photosensitive PPIX can generate reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.[1][2] This photodynamic damage is the primary mechanism of action for PPO-inhibiting herbicides and is a key area of study in photodynamic therapy.[3]
Applications
-
Herbicide Development: Studying the efficacy and selectivity of this compound on different plant species can aid in the development of new broad-spectrum or selective herbicides.[1][5]
-
Cancer Research: PPO inhibitors can be explored as potential anticancer agents through photodynamic therapy, where the accumulation of photosensitizing PPIX in tumor cells can be exploited for targeted cell killing.[3][4]
-
Porphyria Research: this compound can be used as a tool to model and study variegate porphyria, a genetic disorder caused by mutations in the PPO gene, by mimicking the biochemical consequences of reduced PPO activity.[3][4]
-
Enzyme Kinetics and Structure-Activity Relationship (SAR) Studies: this compound can be used to investigate the kinetics of PPO inhibition and to understand the structural requirements for potent PPO inhibitors.
Data Presentation
The following table summarizes the hypothetical quantitative data for this compound, providing a baseline for its characterization.
| Parameter | Value | Species/Cell Line | Assay Type |
| IC50 (PPO Enzyme) | 75 nM | Spinacia oleracea (Spinach) | In Vitro Enzyme Assay |
| IC50 (Cell Viability) | 1.2 µM | THP-1 (Human monocytic leukemia) | Cell-Based Assay |
| Ki (Competitive) | 25 nM | Spinacia oleracea (Spinach) | In Vitro Enzyme Assay |
| Solubility (PBS, pH 7.4) | > 50 mg/mL | N/A | Solubility Assay |
| Plasma Protein Binding | 92% | Human | In Vitro Assay |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: Mechanism of this compound action on the PPO signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: In Vitro PPO Enzyme Inhibition Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against PPO.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified or partially purified PPO enzyme (e.g., from spinach)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5) containing 1 mM EDTA and 5 mM dithiothreitol (B142953) (DTT).
-
Substrate: Protoporphyrinogen IX (PPGIX). Prepare fresh by reducing Protoporphyrin IX with sodium amalgam.
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of measuring fluorescence (Excitation: ~405 nm, Emission: ~635 nm)
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., from 1 µM to 0.1 nM). Include a vehicle control (DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the PPO enzyme stock in assay buffer to a working concentration that gives a linear reaction rate for at least 10 minutes.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
170 µL of Assay Buffer
-
10 µL of this compound dilution or vehicle control
-
10 µL of diluted PPO enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of freshly prepared PPGIX substrate to each well.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 10-20 minutes). The product, PPIX, is fluorescent.
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of PPO activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based PPO Inhibition and Cytotoxicity Assay
This protocol measures the effect of this compound on the viability of a human cell line (e.g., THP-1) to determine its cellular potency.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
96-well, clear cell culture plate
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the viability data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting
-
High Variability in Enzyme Assays: Ensure fresh preparation of the PPGIX substrate for each experiment, as it is unstable. Maintain consistent temperature and pH.
-
Low Cellular Potency: The compound may have poor cell permeability. Consider using cell lines with higher PPO expression or performing longer incubation times.
-
Inconsistent Cell Viability Results: Ensure even cell seeding and proper mixing of the viability reagent. Check for contamination in the cell culture.
Conclusion
This compound is a valuable research tool for investigating the function and inhibition of Protoporphyrinogen Oxidase. The protocols and data presented here provide a framework for its characterization and application in diverse research areas, from agriculture to medicine. By employing these standardized methods, researchers can effectively utilize this compound to advance our understanding of PPO-related biological processes.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site [mountainscholar.org]
Application Note: Quantitative Analysis of Ppo-IN-13 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and rapid method for the quantitative determination of Ppo-IN-13, a novel polyphenol oxidase (PPO) inhibitor, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) detection. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and recovery over the calibrated concentration range.[1][2][3][4] This protocol is suitable for supporting pharmacokinetic studies of this compound in clinical research.
Introduction
This compound is a small molecule inhibitor of polyphenol oxidase (PPO), an enzyme implicated in various physiological and pathological processes. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. A robust and reliable bioanalytical method is essential for accurately measuring the concentration of this compound in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.[5][6][7] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound analytical standard (purity >99%)
-
This compound-d4 (internal standard, IS) (isotopic purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Analytical Method
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from human plasma.[8]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation was achieved using a C18 column with a gradient elution program. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Hypothetical values: Q1: 450.2 m/z -> Q3: 250.1 m/z |
| MRM Transition (IS) | Hypothetical values: Q1: 454.2 m/z -> Q3: 254.1 m/z |
| Dwell Time | 100 ms |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation, evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][3][4][9]
Data Presentation
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.5 - 500 | >0.995 | 1/x² |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 75 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 4: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
| High | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in support of clinical pharmacokinetic studies.
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Hypothetical signaling pathway showing the inhibition of PPO by this compound.
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. mdpi.com [mdpi.com]
- 9. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for Ppo-IN-13 in High-Throughput Screening
For Research Use Only
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds. These application notes provide a comprehensive framework for the utilization of Ppo-IN-13, a potent and selective inhibitor of Polyphenol Oxidase (PPO), in HTS campaigns. This compound offers a valuable tool for researchers investigating the role of PPO in various physiological and pathological processes.
Polyphenol Oxidases (PPOs) are a family of copper-containing enzymes that catalyze the oxidation of phenolic compounds. In humans, PPO activity is associated with pathways involved in oxidative stress and inflammation. Consequently, inhibition of PPO represents a potential therapeutic strategy for a range of disorders. The protocols and data presented herein are intended to guide researchers in establishing robust HTS assays for the discovery and characterization of PPO inhibitors like this compound.
Mechanism of Action and Biological Relevance
This compound is a selective inhibitor of Polyphenol Oxidase. The inhibition of PPO by this compound is hypothesized to modulate downstream signaling pathways by altering the cellular redox state. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation, immune responses, and cell survival. By inhibiting PPO, this compound may reduce the production of reactive oxygen species (ROS), thereby preventing the activation of the IκB kinase (IKK) complex and subsequent degradation of the inhibitor of NF-κB (IκB). This action would ultimately block the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes.
High-Throughput Screening Workflow for this compound
The following diagram outlines a typical HTS workflow for the identification and characterization of PPO inhibitors.
Caption: A generalized workflow for a high-throughput screening campaign.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound from primary and secondary screening assays.
Table 1: Primary HTS Assay Performance Metrics
| Parameter | Value | Description |
| This compound IC50 | 85 nM | Concentration for 50% inhibition of PPO enzyme activity. |
| Z'-factor | 0.85 | A measure of assay quality and robustness.[1] |
| Signal-to-Background Ratio | 15.2 | Ratio of the signal from the uninhibited enzyme to the background. |
| Hit Rate | 0.4% | Percentage of compounds from the library identified as hits. |
Table 2: Secondary Assay and Confirmed Hit Characteristics
| Parameter | Value | Description |
| Cellular EC50 | 250 nM | Concentration for 50% inhibition of NF-κB activation. |
| Selectivity Index | >100-fold | Ratio of cytotoxicity to potency. |
| Confirmation Rate | 75% | Percentage of primary hits confirmed in the secondary assay. |
Experimental Protocols
Protocol 1: Primary HTS Protocol: PPO Enzyme Inhibition Assay
This protocol describes a biochemical assay to screen for inhibitors of PPO activity.
-
Materials:
-
PPO enzyme solution
-
L-DOPA substrate solution
-
Screening compounds (including this compound as a control) dissolved in DMSO
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5)
-
384-well microplates
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 475 nm
-
-
Procedure:
-
Prepare the 384-well assay plates by dispensing 50 nL of each test compound from the library into individual wells.
-
Include positive controls (known PPO inhibitor) and negative controls (DMSO vehicle).
-
Add 10 µL of PPO enzyme solution to each well using an automated dispenser.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm (A_initial) using a plate reader.
-
Incubate the plates at 37°C for 30 minutes.
-
Measure the final absorbance at 475 nm (A_final).
-
Calculate the change in absorbance (ΔA = A_final - A_initial) for each well.
-
Determine the percent inhibition for each compound relative to the controls.
-
Protocol 2: Secondary HTS Protocol: Cell-Based NF-κB Reporter Assay
This protocol outlines a cell-based assay to confirm the effect of primary hits on a relevant biological pathway.
-
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha) to stimulate NF-κB activation
-
Test compounds from the primary screen
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the HEK293-NF-κB reporter cells into 96-well plates and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α for 6 hours to induce NF-κB activation.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activation for each compound.
-
Generate dose-response curves and calculate the EC50 values for the active compounds.
-
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action of this compound within the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
References
Application Notes and Protocols for Ppo-IN-13 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphenol oxidase (PPO) is a copper-containing enzyme prevalent in plants that plays a dual role in agricultural science. On one hand, it is a key component of plant defense mechanisms against pests and pathogens. On the other, its activity is the primary cause of enzymatic browning in fruits and vegetables after harvesting and processing, leading to significant economic losses due to reduced consumer appeal and shorter shelf life. The inhibition of PPO is therefore a critical area of research for improving crop quality and post-harvest management.
Ppo-IN-13 is a novel, potent inhibitor of polyphenol oxidase designed for agricultural research applications. These application notes provide detailed protocols for utilizing this compound to study and control enzymatic browning in various plant species.
Important Note on PPO Inhibitors: It is crucial to distinguish between two types of enzymes referred to as PPO. The PPO discussed herein is polyphenol oxidase (EC 1.14.18.1) , which is responsible for enzymatic browning. A different enzyme, protoporphyrinogen oxidase (PPO) (EC 1.3.3.4) , is a key enzyme in chlorophyll (B73375) biosynthesis and is the target of a class of herbicides. This compound is specifically designed to inhibit the enzymatic browning PPO.
Data Presentation: Efficacy of PPO Inhibitors
The following tables summarize the inhibitory activity of various known PPO inhibitors against PPO from different plant sources and their effectiveness in preventing browning. This data provides a comparative baseline for evaluating the efficacy of a new inhibitor like this compound.
Table 1: In Vitro Inhibitory Activity (IC50) of Various PPO Inhibitors
| Inhibitor | Plant Source | Substrate | IC50 Value | Reference |
| Kojic Acid | Iceberg Lettuce | Pyrocatechol | 0.00043% | [1] |
| Ascorbic Acid | Iceberg Lettuce | Pyrocatechol | 0.00053% | [1] |
| L-Cysteine | Iceberg Lettuce | Pyrocatechol | 0.00085% | [1] |
| Chlorogenic Acid | Potato | Catechol | 1.55 x 10⁻⁴ mol L⁻¹ | [2] |
| Lovage Extract | Iceberg Lettuce | Pyrocatechol | 0.09% | [1] |
| Orange Peel Extract | Iceberg Lettuce | Pyrocatechol | 0.14% | [1] |
Table 2: Effect of Anti-Browning Agents on Fresh-Cut Produce
| Treatment | Produce | Parameter Measured | Observation | Reference |
| 1% Ascorbic Acid + 1% Citric Acid | 'Golden Delicious' Apple Slices | Color Change (ΔE) | Significant reduction in browning | [3] |
| 0.2% Oxalic Acid | 'Granny Smith' Apple Slices | Visual Browning | Browning prevented for 4 days at 5°C | [4] |
| 0.75% N-acetylcysteine (NAC) | Fresh-cut Pears | Visual Browning | Browning blocked for up to 28 days at 4°C | [5] |
Experimental Protocols
Protocol 1: Extraction of Polyphenol Oxidase from Plant Tissue
This protocol describes a general method for extracting PPO from plant tissues for subsequent activity and inhibition assays.
Materials:
-
Fresh plant tissue (e.g., apple, potato, lettuce)
-
Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.5) containing 1.5% (w/v) polyvinylpolypyrrolidone (PVPP) and 1% (v/v) Triton X-100.[3]
-
Chilled mortar and pestle or homogenizer
-
Refrigerated centrifuge
-
Cheesecloth
-
Ice
Procedure:
-
Weigh approximately 10 g of fresh plant tissue and wash it with deionized water.
-
Perform all subsequent steps on ice or at 4°C to minimize enzyme degradation.
-
Cut the tissue into small pieces and place it in a chilled mortar or homogenizer.
-
Add 20 mL of cold extraction buffer.[3]
-
Homogenize the tissue until a uniform slurry is obtained.
-
Filter the homogenate through four layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at 12,000 x g for 20 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the crude PPO extract. Store the extract on ice for immediate use or at -80°C for long-term storage.
Protocol 2: In Vitro PPO Inhibition Assay with this compound
This spectrophotometric assay measures the ability of this compound to inhibit PPO activity.
Materials:
-
Crude PPO extract (from Protocol 1)
-
Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.5)
-
Substrate Solution: 40 mM catechol in assay buffer[3]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Include a control with only the solvent.
-
Set up the reaction mixture in a cuvette as follows:
-
Equilibrate the mixture at the optimal temperature for the specific PPO (typically 25-30°C).
-
Initiate the reaction by adding 0.2 mL of the crude PPO extract.[3]
-
Immediately measure the change in absorbance at 420 nm over a period of 2-5 minutes.[3] The absorbance increases as the colorless catechol is converted to brown quinones.
-
Calculate the initial reaction rate (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Evaluation of Anti-Browning Efficacy of this compound on Fresh-Cut Produce
This protocol assesses the practical effectiveness of this compound in preventing browning on the surface of fresh-cut fruits or vegetables.
Materials:
-
Fresh produce (e.g., apples, potatoes)
-
This compound treatment solutions at various concentrations in distilled water.
-
Control solution (distilled water).
-
Sharp knife or slicer.
-
Colorimeter or a high-resolution camera with a standardized lighting setup.
-
Petri dishes or other suitable containers.
Procedure:
-
Wash and dry the produce.
-
Cut the produce into uniform slices of a predetermined thickness.
-
Immerse the slices in the this compound treatment solutions or the control solution for a fixed time (e.g., 2 minutes).
-
Remove the slices, allow excess solution to drain, and place them in petri dishes.
-
Store the slices at a specific temperature (e.g., room temperature or 4°C) and expose them to air.
-
Measure the color of the slice surface at regular time intervals (e.g., 0, 1, 3, 6, 24 hours).
-
Color can be quantified using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.[6]
-
The total color difference (ΔE) can be calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].[6] A higher ΔE value indicates a greater color change and more browning.
-
Alternatively, visual browning can be assessed using a rating scale.
-
Compare the rate of browning in this compound treated samples to the control to determine its efficacy.
Visualizations
Caption: Signaling pathway of enzymatic browning and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of Physical and Chemical Treatments to Control Browning Development and Enzymatic Activity on Fresh-cut Apple Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. international-agrophysics.org [international-agrophysics.org]
- 5. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ppo-IN-13 Off-Target Effects
Disclaimer: Information on the specific off-target effects of Ppo-IN-13 is limited in publicly available literature. This guide is based on general principles for characterizing and mitigating off-target effects of enzyme inhibitors, drawing parallels from related PPO inhibitors and kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is understood to be a small molecule inhibitor of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme crucial in the heme and chlorophyll (B73375) biosynthesis pathways. In agricultural science, PPO inhibitors are utilized as herbicides due to their ability to induce rapid photodynamic damage in susceptible plants. In a research context, it is used to study the effects of PPO inhibition on various biological systems.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target, PPO.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unexpected phenotypes that complicate the interpretation of the compound's on-target effects.[1] The structural similarity in binding sites among different enzymes can contribute to these off-target activities.[1]
Q3: How can I identify potential off-target effects of this compound in my experiments?
A multi-faceted approach is recommended to identify off-target effects:
-
Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations to distinguish on-target from potential off-target effects, which may only appear at higher concentrations.[1]
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with a different, structurally distinct PPO inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.[1]
-
Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate PPO expression.[1] Comparing the phenotype from genetic knockdown with that of this compound treatment can help validate on-target activity.[1]
-
Kinase Profiling: Since many inhibitors can have off-target effects on kinases, performing a broad kinase panel screen can identify unintended interactions with signaling pathways.[1]
-
Literature Review: Thoroughly research any known selectivity data for this compound or structurally similar compounds.
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
-
Possible Cause: The inhibitor may have potent off-target effects on proteins essential for cell survival.[1]
-
Troubleshooting Steps:
-
Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits PPO without causing excessive toxicity.[1]
-
Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[1]
-
Consult off-target databases: Check for known interactions of similar compounds with pro-survival pathways.[1]
-
Issue 2: Inconsistent results are observed between different experimental batches.
-
Possible Cause: Primary cells from different donors or cell lines at different passages can exhibit biological variability, including varied expression of on- and off-target proteins.[1]
-
Troubleshooting Steps:
-
Use pooled primary cells: If using primary cells, pooling from multiple donors can help average out individual variations.[1]
-
Standardize cell passage number: When using cell lines, ensure that experiments are conducted with cells within a consistent and narrow passage number range.
-
Verify reagent quality: Ensure that each batch of this compound is of high purity and that other reagents are not degraded.[2]
-
Issue 3: The observed phenotype does not match the expected outcome of PPO inhibition.
-
Possible Cause: The inhibitor may be affecting an off-target that has an opposing biological function or is part of a negative feedback loop.[1]
-
Troubleshooting Steps:
-
Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to confirm the phenotype.[1]
-
Perform a kinase profile: Screen the inhibitor against a broad panel of kinases to identify potential off-targets in key signaling pathways.[1]
-
Phospho-proteomics: Analyze global changes in protein phosphorylation to identify signaling pathways affected by the inhibitor.[1]
-
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound at 1 µM
| Kinase Target | Percent of Control | Interpretation |
| PIM1 | 15% | Strong Inhibition |
| DYRK1A | 25% | Strong Inhibition |
| CDK9 | 40% | Moderate Inhibition |
| MAPK1 | 85% | Minimal Inhibition |
| AKT1 | 95% | No Significant Inhibition |
| Data is hypothetical and for illustrative purposes only. "Percent of Control" represents the amount of kinase activity remaining in the presence of the inhibitor, with lower numbers indicating stronger inhibition. |
Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0.01 | 98.2 | 2.1 |
| 0.1 | 95.5 | 3.5 |
| 1 | 80.1 | 4.2 |
| 10 | 45.3 | 5.8 |
| 100 | 5.7 | 1.9 |
| This table illustrates a typical dose-dependent effect on cell viability. |
Experimental Protocols
Protocol 1: PPO Enzyme Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Substrate Solution: Prepare a stock solution of protoporphyrinogen IX in the assay buffer. The final concentration will need to be optimized.
-
Enzyme Solution: Dilute the PPO enzyme in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format): a. Add 2 µL of this compound dilutions (in DMSO) or DMSO alone (for control) to appropriate wells. b. Add 48 µL of the diluted PPO enzyme solution to each well. c. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2] d. Initiate the reaction by adding 50 µL of the protoporphyrinogen IX substrate solution. e. Monitor the rate of protoporphyrin IX formation by measuring the increase in absorbance at the appropriate wavelength (e.g., ~405 nm) over time using a plate reader. f. Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. b. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in growth medium. b. Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium (with the same final concentration of DMSO). c. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from a blank well (medium only). b. Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Visualizations
Caption: this compound on- and off-target signaling pathways.
Caption: Workflow for deconvoluting on- and off-target effects.
Caption: Factors contributing to misleading off-target data.
References
improving the efficacy of Ppo-IN-13 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Ppo-IN-13 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Protoporphyrinogen (B1215707) Oxidase (PPO). By inhibiting PPO, it blocks the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the heme biosynthesis pathway. This leads to the accumulation of protoporphyrinogen IX, which can induce cellular toxicity, particularly in the presence of light.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro and cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific PPO inhibitor, the potential for off-target effects should always be considered.[2][3][4][5] It is recommended to include appropriate controls in your experiments, such as a structurally related but inactive analog of this compound if available, or to perform counter-screening against a panel of related enzymes to assess specificity.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect in Cell-Based Assays
Question: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cell-based assays. What could be the issue?
Answer: Several factors can contribute to a lack of efficacy in cell-based assays.[6][7][8] Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound may be precipitating out of the culture medium.
-
Solution: Visually inspect the culture medium for any precipitate after adding this compound. Ensure the final DMSO concentration is within a non-toxic range (e.g., <0.5%).[1] It may be necessary to sonicate the stock solution before dilution. The stability of this compound in your specific cell culture medium over the duration of the experiment should also be considered.
-
-
Cell Line Sensitivity:
-
Problem: The cell line you are using may have low expression levels of PPO or possess intrinsic resistance mechanisms.
-
Solution: Confirm the expression of PPO in your cell line of interest using techniques like Western blotting or qPCR. It is also advisable to test this compound on a panel of different cell lines to identify a sensitive model.
-
-
Light Exposure:
-
Assay Timing and Duration:
-
Problem: The onset of action for this compound may be delayed, or the assay endpoint may not be optimal for detecting its effects.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. The necrotic symptoms induced by PPO inhibitors can appear rapidly, often within 24-72 hours.[1]
-
Issue 2: High Variability in In Vitro Enzyme Inhibition Assays
Question: My in vitro PPO inhibition assay results with this compound show high variability between replicates. How can I improve the consistency?
Answer: High variability in enzyme inhibition assays can stem from several sources.[1] Here are some common causes and solutions:
-
Pipetting Errors:
-
Inconsistent Incubation Times:
-
Reagent Quality and Stability:
-
Problem: Degradation of the enzyme, substrate, or inhibitor can affect assay performance.
-
Solution: Use high-quality reagents and ensure that your PPO enzyme preparation is active and stable.[1] Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for PPO inhibitors, which can be used as a reference for designing experiments with this compound.
| Parameter | Value Range | Species/System | Key Considerations |
| IC50 | 10 nM - 1 µM | In vitro PPO enzyme assay | Dependent on the specific enzyme source and assay conditions. |
| EC50 | 100 nM - 10 µM | Cell-based viability/cytotoxicity assay | Highly dependent on the cell line, assay duration, and light exposure. |
| Experimental Setup | Typical Concentration Range | Key Considerations |
| In Vitro Enzyme Assay | 1 nM - 100 µM | Dependent on the specific activity of the enzyme and the Ki of the inhibitor.[1] |
| Cell Culture | 100 nM - 50 µM | Cell permeability and potential cytotoxicity of the solvent should be assessed.[1] |
Experimental Protocols
Protocol 1: In Vitro PPO Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PPO in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified or recombinant PPO enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Substrate solution (e.g., Protoporphyrinogen IX)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the this compound dilutions to the wells of the 96-well plate. For the control, add 2 µL of DMSO.[1]
-
Add 178 µL of assay buffer to each well.[1]
-
Add 10 µL of the PPO enzyme solution to each well and pre-incubate for 15 minutes at room temperature, protected from light.[1]
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.[1]
-
Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time using a plate reader.[1]
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay
This protocol describes a method for evaluating the effect of this compound on the viability of adherent cells using a standard MTT or resazurin-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well clear tissue culture plate
-
MTT or resazurin (B115843) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2) and with consistent light exposure.
-
At the end of the incubation period, add the viability reagent (MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Visualizations
Caption: PPO signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell-based assay with this compound.
Caption: Troubleshooting decision tree for inconsistent results in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Working with PPO-IN-13 and Related Protoporphyrinogen Oxidase (PPO) Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PPO inhibitors?
Protoporphyrinogen (B1215707) oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.[1] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which can cause cellular damage through the generation of reactive oxygen species when exposed to light.[2]
Q2: I am observing precipitation of my PPO inhibitor in my aqueous-based assay. Is this expected?
Yes, this is a common challenge. Many small molecule inhibitors, particularly those targeting enzymes, are lipophilic (fat-loving) and have inherently low solubility in aqueous solutions.[2] Precipitation can occur when the concentration of the inhibitor exceeds its solubility limit in your final assay buffer. This is often influenced by the final concentration of the organic solvent used to initially dissolve the compound.
Q3: What is the recommended solvent for preparing a stock solution of a PPO inhibitor?
For initial solubilization, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). A high-concentration stock solution, for example, at 10-50 mM, should be prepared in one of these solvents before making further dilutions into your aqueous assay buffer.[2]
Q4: Can I sonicate or heat my PPO inhibitor to improve its solubility?
Gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of PPO inhibitors in the initial organic solvent.[2] However, prolonged heating at high temperatures is not recommended as it may lead to degradation of the compound. Always visually inspect the solution to ensure the compound has fully dissolved and no particulates are visible.[2]
Troubleshooting Guides
Guide 1: Overcoming Solubility Issues
Low aqueous solubility is a frequent hurdle in cellular and biochemical assays.
Problem: My PPO inhibitor precipitated out of solution upon dilution into my aqueous assay buffer.
-
Initial Check: Is your stock solution in the organic solvent (e.g., DMSO) clear?
-
No: Your compound may not be fully dissolved in the stock solvent. Try gentle warming or sonication to fully dissolve the compound before further dilution.[2]
-
Yes: The issue is likely with the dilution into the aqueous buffer.
-
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the PPO inhibitor in your assay. Many inhibitors are potent, and a lower, soluble concentration may still be effective.[2]
-
Optimize the Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, try serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Incorporate a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2] A vehicle control with the surfactant is essential.
-
Use a Different Organic Solvent: If DMSO or DMF are incompatible with your assay, other organic solvents such as ethanol (B145695) or isopropanol (B130326) could be tested.[2]
-
Adjust the pH of the Assay Buffer: The solubility of small molecules can be pH-dependent. If your experimental system allows, you could test the solubility of the inhibitor in buffers with slightly different pH values.[2]
-
Guide 2: Investigating Potential Off-Target Effects
Off-target effects, where a compound interacts with unintended molecules, can lead to misleading experimental results.
Problem: I'm observing unexpected cellular phenotypes that don't seem to align with PPO inhibition.
-
Initial Assessment:
-
Have you confirmed target engagement? Use a direct assay to measure PPO activity in the presence of your inhibitor.
-
Are the effects dose-dependent? Off-target effects may occur at different concentration ranges than on-target effects.
-
-
Troubleshooting and Investigation Steps:
-
Perform a Literature Review: Search for information on the selectivity profile of your specific PPO inhibitor or related compounds.
-
Use a Structurally Unrelated PPO Inhibitor: If another PPO inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Employ a Rescue Experiment: If possible, overexpressing the PPO enzyme may rescue the phenotype, indicating an on-target effect.
-
Utilize Target Knockdown/Knockout Models: Compare the phenotype induced by your inhibitor with that of cells where PPO has been genetically knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).
-
Consider Kinase Profiling: Many small molecule inhibitors have off-target effects on kinases. A broad kinase panel screening can identify unintended targets.
-
Evaluate Cellular Health: The observed phenotype could be a result of general cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the health of your cells at the concentrations of the inhibitor you are using.
-
Data Presentation
Table 1: Solubility of a Hypothetical PPO Inhibitor in Various Solvents
| Solvent | Concentration (mM) | Observations |
| DMSO | 50 | Clear solution |
| Ethanol | 20 | Clear solution |
| PBS (pH 7.4) | <0.1 | Precipitation observed |
| PBS + 0.1% Tween-20 | 0.5 | Clear solution |
Note: This data is hypothetical and should be used as a guideline. Actual solubility may vary.
Table 2: Stability of a Hypothetical PPO Inhibitor under Different Storage Conditions
| Storage Condition | Time | Percent Degradation |
| -80°C in DMSO | 6 months | <1% |
| -20°C in DMSO | 6 months | 2-5% |
| 4°C in Aqueous Buffer | 24 hours | 10-15% |
| Room Temperature in Aqueous Buffer | 4 hours | >20% |
Note: This data is hypothetical. It is crucial to determine the stability of your specific compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of PPO Inhibitor Stock and Working Solutions
Objective: To prepare a soluble and stable stock solution of a PPO inhibitor and dilute it to a working concentration for cellular assays.
Materials:
-
PPO inhibitor powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Aqueous assay buffer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out a precise amount of the PPO inhibitor powder. b. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. c. Vortex the solution for 1-2 minutes to aid dissolution. d. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes to ensure complete dissolution.[2] e. Visually inspect the solution to confirm that no solid particles are present. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Preparation of a Working Solution in Assay Buffer: a. Thaw an aliquot of the 10 mM PPO inhibitor stock solution at room temperature. b. Perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the desired final concentration. c. For example, to make a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in assay buffer to get a 100 µM intermediate solution, and then dilute that 1:10 to get the final 10 µM solution. d. Always prepare fresh working solutions for each experiment.
Protocol 2: PPO Enzyme Activity Assay
Objective: To measure the activity of the PPO enzyme and assess the potency of an inhibitor.
Principle: This assay measures the PPO-catalyzed oxidation of protoporphyrinogen IX to protoporphyrin IX, which can be monitored spectrophotometrically.
Materials:
-
Purified PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Triton X-100)
-
PPO inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of your PPO inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the PPO enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 410 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of PPO and its inhibition.
References
Technical Support Center: Ppo-IN-13 Treatment Protocols
A Note on Nomenclature: Initial searches for "Ppo-IN-13" did not yield a specific, widely recognized compound. The information presented herein is based on Protoporphyrinogen (B1215707) Oxidase (PPO) inhibitors, with "Ppo-IN-8" used as a primary example, as it is a well-documented compound in this class. The principles and protocols are broadly applicable to research involving PPO inhibitors.
This guide is intended for researchers, scientists, and drug development professionals utilizing PPO inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PPO inhibitors like Ppo-IN-8?
A1: Ppo-IN-8 is a potent inhibitor of the enzyme Protoporphyrinogen Oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for producing essential molecules like chlorophyll (B73375) in plants and heme in animals. By inhibiting PPO, the conversion of protoporphyrinogen IX to protoporphyrin IX is blocked. This leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.
Q2: What are the main research applications for PPO inhibitors?
A2: Due to their mechanism of action, PPO inhibitors are primarily investigated for their herbicidal properties against a wide range of weeds. Their high efficacy and specific mode of action make them valuable for studying weed resistance and developing new herbicides. Additionally, because they induce the accumulation of the photosensitizer protoporphyrin IX, PPO inhibitors are being explored in the field of photodynamic therapy for cancer treatment.
Q3: How should I prepare and store stock solutions of PPO inhibitors?
A3: PPO inhibitors like Ppo-IN-8 are often hydrophobic and have low solubility in aqueous solutions. It is recommended to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: What is a suitable starting concentration for my experiments?
A4: The optimal concentration will vary depending on the specific inhibitor and experimental system. For Ppo-IN-8, a reported IC50 (50% inhibitory concentration) is 33 µg/L in an in vitro PPO enzyme assay. For initial experiments to determine the IC50, it is advisable to use a wide range of concentrations spanning several orders of magnitude around this known value. A serial dilution series from 1000 µg/L down to 0.1 µg/L could be a good starting point.
Troubleshooting Guides
Issue 1: Precipitation of the PPO inhibitor in aqueous assay buffer.
-
Question: My PPO inhibitor precipitated after I diluted my DMSO stock solution into my aqueous buffer. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are several steps you can take to troubleshoot this problem:
-
Verify Stock Solution Clarity: Ensure your compound is fully dissolved in the initial organic solvent. Gentle warming (e.g., 37°C) or sonication can aid dissolution.
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the inhibitor in your assay. A lower, soluble concentration may still be effective.
-
Optimize Dilution Technique: Add the stock solution to the assay buffer while vortexing to ensure rapid mixing. This minimizes localized high concentrations that can cause precipitation.
-
Adjust Final Solvent Concentration: You may be able to slightly increase the percentage of the organic solvent (e.g., DMSO) in your final assay buffer. However, always run a vehicle control to ensure the solvent concentration itself is not affecting your experimental results, as high concentrations can inhibit enzyme activity.
-
Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds. A vehicle control with the surfactant is essential.
-
Issue 2: High variability in in vitro PPO enzyme inhibition assay results.
-
Question: My in vitro PPO inhibition assay results show high variability between replicates. How can I improve consistency?
-
Answer: High variability can stem from several sources. Consider the following to improve assay consistency:
-
Precise Liquid Handling: Ensure accurate and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions. Use calibrated pipettes and consider automated liquid handlers for high-throughput screening.
-
Controlled Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate must be precisely controlled and consistent across all wells.
-
Reagent Quality and Stability: Use high-quality reagents. Ensure your enzyme preparation is active and has been stored properly to prevent degradation.
-
Thorough Mixing: Ensure all components in the assay wells are mixed thoroughly before reading the results.
-
Consistent Environmental Conditions: Maintain a stable temperature and protect light-sensitive reagents from light throughout the experiment.
-
Issue 3: Lack of herbicidal effect in whole-plant bioassays.
-
Question: I applied the PPO inhibitor to a susceptible plant species, but I am not observing the expected necrotic symptoms. What could be the reason?
-
Answer: Several factors can influence the efficacy of PPO inhibitors in whole-plant assays:
-
Insufficient Light Exposure: The herbicidal activity of PPO inhibitors is light-dependent. Plants must be exposed to adequate light after treatment for the photosensitizing action of protoporphyrin IX to occur.
-
Incorrect Formulation: Ensure the inhibitor is properly dissolved and formulated in the spray solution. Using a non-ionic surfactant (e.g., 0.1% Tween-20) is crucial for proper adhesion and penetration into the plant tissue.
-
Inappropriate Observation Timing: Necrotic symptoms typically appear rapidly, often within 24-72 hours under optimal conditions. The exact timing can vary by plant species, growth stage, and environmental conditions. Ensure you are observing the plants at appropriate time points.
-
Plant Resistance: The target plant species may have developed resistance to PPO inhibitors. This can be due to mutations in the PPO enzyme or enhanced metabolic degradation of the herbicide. Including a known susceptible plant species as a positive control is recommended.
-
Data Presentation
Table 1: Ppo-IN-8 Inhibitory Activity
| Parameter | Value | Species/System | Reference |
|---|
| IC50 | 33 µg/L | In vitro PPO enzyme assay | |
Table 2: General Concentration Ranges for PPO Inhibitors in Experimental Setups
| Experimental Setup | Typical Concentration Range | Key Considerations |
|---|---|---|
| In Vitro Enzyme Assay | 1 nM - 100 µM | Dependent on the specific activity of the enzyme and the Ki of the inhibitor. |
| Cell Culture (Plant) | 10 nM - 10 µM | Cell permeability and potential cytotoxicity of the solvent should be assessed. |
| Whole-Plant Bioassay | 1 µM - 500 µM (in spray solution) | Application rate (e.g.,
Ppo-IN-13 degradation and how to prevent it
Welcome to the technical support center for Ppo-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of this compound, with a focus on preventing its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound B16, is a potent inhibitor of the enzyme Protoporphyrinogen (B1215707) IX oxidase (PPO).[1] Its molecular formula is C₁₆H₁₃Cl₂FN₄O₆S. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. By inhibiting PPO, this compound disrupts these essential pathways. In plants, this inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cellular damage, making this compound an effective broad-spectrum herbicide.[1]
Q2: What are the main causes of this compound degradation in a laboratory setting?
Based on its chemical structure, which includes an oxime ester and a triazinone ring, the primary degradation pathways for this compound are believed to be:
-
Hydrolysis: The oxime ester group is susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[2][3] This will break the ester bond, leading to inactive degradation products.
-
Photodegradation: As a PPO inhibitor herbicide, this compound's mode of action is light-dependent.[4] The triazinone ring system, common in many herbicides, is known to be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6][7]
Q3: How should I prepare stock solutions of this compound to minimize degradation?
Due to its low aqueous solubility, this compound should first be dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a high-concentration stock solution (e.g., 10-50 mM).[8] To avoid potential degradation, it is advisable to use anhydrous solvents and store the stock solution under appropriate conditions.
Q4: Can I heat or sonicate this compound to improve its solubility?
Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in the initial organic solvent.[8] However, prolonged or high-temperature heating is not recommended as it may accelerate degradation.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause: Degradation of this compound in your stock solution or final assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh one.
-
pH of Assay Buffer: Ensure the pH of your aqueous assay buffer is neutral (around pH 7.0-7.4). Acidic or basic conditions can catalyze the hydrolysis of the oxime ester.[2][9]
-
Light Exposure: Protect your experimental setup, including stock solutions and assay plates, from direct light, especially from UV sources.[5][6] Use amber vials or cover containers with aluminum foil.
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is not affecting the stability of this compound or the biological system you are studying. Run appropriate vehicle controls.[8]
-
Issue 2: Precipitation of this compound when diluting into aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay. As a potent inhibitor, a lower concentration may still be effective.[8]
-
Increase Organic Solvent Percentage: If your experimental system allows, you can try to incrementally increase the percentage of the organic solvent in the final assay buffer. Always validate that the solvent concentration does not impact your results.[8]
-
Use of Stabilizing Agents: For formulation studies, the inclusion of surfactants or other stabilizing agents can help maintain the solubility and stability of the compound in aqueous suspensions.[1][10]
-
Quantitative Data Summary
| Parameter | Condition | Stability/Degradation Information | Reference |
| Hydrolysis | Acidic pH | Oxime esters are susceptible to acid-catalyzed hydrolysis. | [2][3] |
| Neutral pH (7.0) | Oximes are generally more resistant to hydrolysis than hydrazones. | [2] | |
| Basic pH | Base-catalyzed hydrolysis of esters is a common reaction. | [11] | |
| Photodegradation | UV Light (>290 nm) | Triazine herbicides are known to undergo photodegradation. | [7] |
| Simulated Sunlight | Photocatalytic degradation of triazines can be rapid. | [12] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[8]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study for this compound
This protocol provides a framework for assessing the stability of this compound under various stress conditions.[13][14][15]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm or 365 nm)
-
HPLC system with a suitable column and detector for this compound analysis
-
-
Procedure:
-
Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration suitable for HPLC analysis. Incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration suitable for HPLC analysis. Incubate at room temperature.
-
Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration suitable for HPLC analysis. Incubate at room temperature, protected from light.
-
Photodegradation: Dilute the this compound stock solution in a suitable solvent (e.g., acetonitrile/water) and expose it to a UV lamp. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C).
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of triazine herbicides in aqueous solutions and natural waters [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. China Common Excipients and Stabilizers for Herbicide / Pesticide Preparations-copy Factory, Pricelist | COEI CHEMICAL [coeichem.com]
- 11. carbodiimide.com [carbodiimide.com]
- 12. old.uoi.gr [old.uoi.gr]
- 13. ajpsonline.com [ajpsonline.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Small Molecule Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Ppo-IN-13" is not publicly available. This technical support center provides guidance on addressing batch-to-batch variability for small molecule inhibitors in a general context. The principles, protocols, and troubleshooting steps described here are widely applicable to researchers, scientists, and drug development professionals working with novel or synthesized small molecule compounds.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to inconsistent experimental results arising from batch-to-batch variability of your small molecule inhibitor.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inconsistent IC50 values or biological activity between batches.
Question: We have synthesized or procured new batches of our inhibitor and are observing significant differences in its potency (e.g., IC50 values) in our cell-based assays compared to previous batches. What could be the cause, and how can we troubleshoot this?
Answer: Inconsistent biological activity between batches of a small molecule inhibitor is a common challenge that can stem from several factors. A systematic approach to quality control and experimental validation is crucial.
Potential Causes and Troubleshooting Steps:
-
Purity and Impurity Profile:
-
Cause: The most common reason for variable activity is a difference in the purity of the compound or the presence of different impurities between batches. Some impurities may be inactive, while others could be potent inhibitors themselves or interfere with the assay.[1]
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): Perform HPLC analysis on each batch to determine the purity. Compare the chromatograms to identify any new or different impurity peaks.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of the main compound and any impurities. This can help in identifying potential side products from the synthesis.[4][5][6]
-
-
-
Structural Integrity:
-
Cause: The synthesized compound may not have the correct chemical structure, or it might have isomerized.
-
Troubleshooting:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of each batch using ¹H and ¹³C NMR. Compare the spectra with the expected structure and with previous "good" batches.[7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of your compound.[10]
-
-
-
Solubility and Aggregation:
-
Cause: Small molecules can exhibit poor solubility or form aggregates in aqueous assay buffers, which will significantly impact their apparent potency.[11] Different batches might have different physical properties (e.g., crystallinity) that affect solubility.
-
Troubleshooting:
-
-
Compound Stability:
-
Cause: The inhibitor may be unstable and degrade during storage or under experimental conditions.
-
Troubleshooting:
-
Stability Studies: Assess the stability of the compound in your chosen solvent (e.g., DMSO) and in the final assay buffer over the course of your experiment. This can be monitored by HPLC or LC-MS.[16]
-
-
Issue 2: High variability in results within a single experiment using a new batch.
Question: We are using a new batch of our inhibitor and see high variability between replicate wells in our cell-based assay. What are the potential causes and how can we improve our assay?
Answer: High variability within an experiment can be frustrating and can mask the true effect of your compound. While this can be related to the compound itself, it often points to issues with the experimental setup.
Potential Causes and Troubleshooting Steps:
-
Pipetting and Dispensing Errors:
-
Cause: Inaccurate or inconsistent pipetting of the compound or other reagents is a major source of variability.[16]
-
Troubleshooting: Ensure pipettes are properly calibrated. Use a master mix for reagents where possible to minimize well-to-well differences.
-
-
Cell Seeding and Health:
-
Cause: Uneven cell distribution or poor cell health can lead to inconsistent responses.[16]
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Only use cells that are in a healthy, logarithmic growth phase.
-
-
Edge Effects:
-
Cause: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[11]
-
Troubleshooting: Avoid using the outer wells for experimental samples. Instead, fill them with media or buffer to create a humidity barrier.
-
-
Inadequate Reagent Mixing:
-
Cause: If the compound and other reagents are not mixed thoroughly in the wells, it can lead to localized concentration differences.
-
Troubleshooting: Gently tap or use an orbital shaker to mix the plate contents after reagent addition.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the essential quality control (QC) tests we should perform on each new batch of our inhibitor?
-
A1: For every new batch, you should, at a minimum, perform identity and purity analysis. This typically includes:
-
-
Q2: How do we establish a "gold standard" or reference batch for our inhibitor?
-
A2: A reference batch should be one that has been thoroughly characterized and has shown consistent, desirable activity in your key assays. This batch should be stored under optimal conditions (e.g., -80°C, desiccated) in small aliquots to minimize freeze-thaw cycles. All future batches should be compared against this reference standard.
-
-
Q3: Our inhibitor is dissolved in DMSO for storage. Could this be a source of variability?
-
A3: Yes. DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility and stability of your compound. Always use high-quality, anhydrous DMSO and store it in small, single-use aliquots. Avoid repeated freeze-thaw cycles of your stock solutions.
-
-
Q4: Can the cellular environment contribute to inconsistent results with different batches?
-
Q5: What if we suspect our inhibitor has off-target effects that vary between batches?
-
A5: This is a critical concern, especially if impurities differ between batches. To investigate this, you could consider:
-
Kinase Profiling: If your inhibitor targets a kinase, screen it against a panel of kinases to identify potential off-targets.
-
Phenotypic Assays: Use control compounds with known mechanisms of action to see if they replicate any unexpected phenotypes observed with your inhibitor.
-
-
Data Presentation
Table 1: Recommended Quality Control (QC) Specifications for a Small Molecule Inhibitor
| Parameter | Analytical Method | Acceptance Criteria |
| Identity | ||
| Structure Confirmation | ¹H NMR, ¹³C NMR | Spectrum consistent with proposed structure |
| Molecular Weight | Mass Spectrometry (MS) | Observed mass ± 0.5 Da of theoretical mass |
| Purity | ||
| Purity by HPLC | HPLC-UV (254 nm) | ≥ 95% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Kinetic Solubility Assay | ≥ 50 µM in aqueous buffer |
| Biological Activity | ||
| Potency | Cell-Based Assay | IC50 within 2-fold of the reference batch |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
Objective: To determine the purity of a small molecule inhibitor batch.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Test compound
-
Reference standard (if available)
Method:
-
Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Set the HPLC flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-30 min: 5% Mobile Phase B (re-equilibration)
-
-
Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[3]
Protocol 2: Cell-Based Potency Assay (Generic Kinase Inhibitor Example)
Objective: To determine the IC50 of an inhibitor batch in a cellular context.
Materials:
-
Cancer cell line known to be sensitive to the inhibitor (e.g., a cell line with an activating mutation in the target kinase).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test inhibitor and reference standard.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Method:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor and reference standard in cell culture medium. A common starting concentration is 10 µM with 10-point, 3-fold serial dilutions.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[20][21]
Visualizations
Caption: Workflow for assessing batch-to-batch variability.
Caption: The MAPK/ERK Signaling Pathway.[22][23][24][25][26]
Caption: The PI3K/AKT Signaling Pathway.[27][28][29][30][31]
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tecan.com [tecan.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 26. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 30. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 31. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of PPO Inhibition: Kojic Acid vs. Ppo-IN-13
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibition of polyphenol oxidase (PPO), with a detailed focus on kojic acid. A direct comparison with Ppo-IN-13 could not be conducted due to the absence of publicly available scientific literature or data on a compound with this designation.
Introduction
Polyphenol oxidase (PPO) is a copper-containing enzyme widely distributed in nature, responsible for the enzymatic browning of fruits and vegetables, which leads to significant economic losses in the food industry. This process involves the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[1] In addition to its role in food spoilage, PPO is also studied in the context of skin pigmentation, as tyrosinase, a type of PPO, is a key enzyme in melanin (B1238610) synthesis. Consequently, the identification and characterization of potent PPO inhibitors are of great interest for food preservation, cosmetics, and medicinal applications.
This guide provides a detailed analysis of kojic acid, a well-established PPO inhibitor. While the initial intent was to compare kojic acid with a compound designated as "this compound," an extensive search of scientific databases and commercial supplier information yielded no results for a PPO inhibitor with this name. Therefore, this document will focus on the inhibitory properties of kojic acid and provide a standardized framework for the evaluation of PPO inhibitors, which can be applied to novel compounds like this compound should data become available.
Kojic Acid: A Profile of a Potent PPO Inhibitor
Kojic acid is a fungal metabolite produced by several species of Aspergillus and Penicillium. It is a well-known and potent inhibitor of PPO.
Mechanism of Action
Kojic acid functions as a competitive inhibitor of PPO. Its inhibitory effect stems from its ability to chelate the copper ions in the active site of the enzyme. By binding to the copper ions, kojic acid prevents the substrate (phenolic compounds) from accessing the active site, thereby blocking the enzymatic reaction and the subsequent formation of quinones and browning.
References
Comparative Analysis of PPO Inhibitors: Ppo-IN-13 and Tropolone
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, both synthetic and natural compounds offer a vast arsenal (B13267) for researchers. This guide provides a detailed comparative analysis of two inhibitors of polyphenol oxidase (PPO), a key enzyme in various biological processes including fruit browning and insect molting. We examine a novel synthetic N-phenyltriazinone derivative, provisionally identified as Ppo-IN-13, and the naturally occurring compound, tropolone (B20159). This comparison is based on available experimental data, focusing on their biochemical properties, mechanisms of action, and inhibitory efficacy.
Introduction to the Compounds
This compound is a member of a novel series of N-phenyltriazinone carboxylic acid derivatives developed as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants, making it a key target for herbicides.[1][2] While the specific designation "this compound" is not explicitly found in the primary literature, analysis of the research by Zhang et al. on 49 such derivatives suggests it is one of the synthesized compounds.[1][2] For the purpose of this guide, and in the absence of a definitive public record for "this compound," we will utilize the data for a closely related and well-characterized compound from the same study, Compound D5 (also marketed as Ppo-IN-16) , as a representative of this chemical class.[1]
Tropolone is a natural product found in various plants and is a well-documented inhibitor of polyphenol oxidase.[3] Its unique seven-membered aromatic ring structure is responsible for its biological activities, which include antibacterial, antifungal, and anticancer properties.[3] Tropolone's ability to chelate metal ions is central to its mechanism of PPO inhibition.
Biochemical and Physicochemical Properties
A summary of the key biochemical and physicochemical properties of Ppo-IN-16 (as a proxy for this compound) and Tropolone is presented below.
| Property | Ppo-IN-16 (Compound D5) | Tropolone |
| Chemical Class | N-Phenyltriazinone Carboxylic Acid Derivative | Tropolone |
| Source | Synthetic | Natural (from various plants) |
| Molecular Formula | C21H18F3N3O5S | C7H6O2 |
| Molecular Weight | 497.45 g/mol | 122.12 g/mol |
| Target Enzyme | Protoporphyrinogen IX Oxidase (PPO) | Polyphenol Oxidase (PPO) |
Mechanism of Action and Signaling Pathways
This compound (represented by Ppo-IN-16/Compound D5) acts as a potent inhibitor of protoporphyrinogen IX oxidase (PPO). PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of chlorophyll and heme.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cell death. This mechanism is the basis for the herbicidal activity of this class of compounds.[1]
Tropolone inhibits polyphenol oxidase through a different mechanism. PPO is a copper-containing enzyme, and tropolone acts as a chelating agent, binding to the copper ions in the active site of the enzyme.[3] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The inhibition by tropolone has been described as time-dependent and can be partially reversed by the addition of copper sulfate, which competes with tropolone for binding to the enzyme.
Quantitative Comparison of Inhibitory Activity
The efficacy of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Ppo-IN-16 (Compound D5) | Nicotiana tabacum PPO (NtPPO) | 33.7 | - | [1][2] |
| Tropolone | Mushroom Tyrosinase | - | ~2.5 - 5.0 | [4] |
| Tropolone | Grape PPO | - | Varies | [3] |
Note: Direct comparison of Ki and IC50 values should be made with caution as they can vary depending on the specific enzyme source and assay conditions.
Experimental Protocols
Determination of PPO Inhibitory Activity (for this compound/Ppo-IN-16)
The inhibitory activity of the N-phenyltriazinone derivatives was determined using a spectrophotometric assay to measure the activity of Nicotiana tabacum PPO (NtPPO).
1. Enzyme Preparation:
-
Recombinant NtPPO is expressed and purified from E. coli.
2. Assay Procedure:
-
The assay is performed in a reaction mixture containing a suitable buffer (e.g., Tris-HCl with Triton X-100 and EDTA), the substrate protoporphyrinogen IX, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of protoporphyrin IX formation is monitored by measuring the increase in fluorescence at a specific wavelength over time.
-
The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as the Dixon plot or non-linear regression analysis.[1]
Determination of PPO Inhibition by Tropolone
The inhibitory effect of tropolone on PPO is typically assessed by measuring the reduction in the rate of substrate oxidation.
1. Enzyme Source:
-
PPO can be extracted from various plant tissues (e.g., grape, apple, potato) or a commercially available source like mushroom tyrosinase can be used.
2. Assay Procedure:
-
The reaction mixture contains a phosphate (B84403) buffer at a specific pH, the substrate (e.g., catechol or L-DOPA), and varying concentrations of tropolone.
-
The reaction is initiated by the addition of the PPO enzyme extract.
-
The formation of the colored product (quinone) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm for dopachrome).
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound, as represented by its close analog Ppo-IN-16 (Compound D5), and tropolone are both effective inhibitors of polyphenol oxidase, but they operate through distinct mechanisms and exhibit different biochemical profiles.
-
This compound (as Ppo-IN-16) is a highly potent, synthetic inhibitor of protoporphyrinogen IX oxidase with a specific mode of action that leads to the generation of reactive oxygen species. Its high potency, as indicated by its low nanomolar Ki value, makes it an effective herbicide.[1][2]
-
Tropolone is a natural PPO inhibitor that functions by chelating the copper ions essential for the enzyme's catalytic activity.[3] While it is a well-established inhibitor, its potency can vary depending on the source of the PPO.
For researchers in drug development and related fields, the N-phenyltriazinone scaffold of this compound offers a promising starting point for the design of highly specific and potent enzyme inhibitors. Tropolone, on the other hand, serves as a valuable natural product tool for studying PPO function and as a potential lead for the development of new bio-based inhibitors. The choice between these or similar compounds will ultimately depend on the specific research application, desired potency, and target organism.
References
- 1. Novel N-Phenyltriazinone Carboxylic Acid Derivatives as Promising Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyphenol oxidase - Wikipedia [en.wikipedia.org]
- 4. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Polyphenol Oxidase Inhibitors: A Comparative Guide
For researchers and professionals in drug development and food science, understanding the specificity and efficacy of enzyme inhibitors is paramount. This guide provides a comparative analysis of common inhibitors targeting Polyphenol Oxidase (PPO), an enzyme implicated in processes ranging from fruit browning to melanogenesis. While the specific compound "Ppo-IN-13" does not correspond to a known inhibitor in publicly available scientific literature, this guide will use well-characterized PPO inhibitors as a framework for comparison, offering valuable insights into their mechanisms and experimental validation.
Comparative Analysis of PPO Inhibitor Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several common PPO inhibitors. It is important to note that these values can vary depending on the source of the PPO enzyme, the substrate used, and the specific experimental conditions.
| Inhibitor | Chemical Class | Target Enzyme Source | Substrate | IC50 Value | Reference |
| 4-Hexylresorcinol | Resorcinol | Peach (Prunus persica) | Catechol, Chlorogenic Acid | Approx. 0.5 mM | [1] |
| Ascorbic Acid | Organic Acid | Potato | Catechol | ~0.7 mM (for 30% inhibition) | [2] |
| L-Cysteine | Amino Acid | Lettuce (Lactuca sativa) | Catechol | ~0.1 mM (for 36% inhibition) | [3] |
| Kojic Acid | Pyranone | Mushroom | L-DOPA | Not specified | [4] |
| Phloretin | Dihydrochalcone | Potato | Not specified | 0.027 ± 0.0054 mM | [2] |
| Benzenethiol | Thiol | Potato | Not specified | 0.008 ± 0.0014 mM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to varying experimental conditions across different studies.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory effect of a compound on PPO activity, based on common spectrophotometric methods.
Preparation of Crude PPO Extract
-
Homogenization: Weigh 1 gram of plant tissue (e.g., potato, apple, mushroom) and homogenize it in an ice-cold mortar with 5 mL of 0.1 M phosphate (B84403) buffer (pH 6.5).[5]
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C.[5]
-
Collection: Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice.[5]
PPO Inhibition Assay
-
Reaction Mixture Preparation: In a series of cuvettes, prepare reaction mixtures. For each inhibitor concentration to be tested, add:
-
2.5 mL of a 0.05 M substrate solution (e.g., catechol) in a suitable buffer (e.g., 0.2 M phosphate buffer, pH 6.5).[6]
-
A specific volume of the inhibitor stock solution to achieve the desired final concentration.
-
Add buffer to bring the total volume to 2.9 mL.
-
-
Control Preparation: Prepare a control cuvette containing the substrate solution and buffer, but no inhibitor.
-
Incubation: Incubate the cuvettes with the inhibitor for a set period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[6]
-
Reaction Initiation: To initiate the reaction, add 0.1 mL of the crude PPO extract to each cuvette, mix quickly.[5]
-
Spectrophotometric Measurement: Immediately start recording the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) at regular intervals (e.g., every 30 seconds) for a duration of 3-5 minutes.[5][6]
-
Data Analysis: The rate of increase in absorbance is proportional to the PPO activity. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
Experimental Workflow for PPO Inhibition Assay
The following diagram illustrates the general workflow for assessing the specificity and potency of a PPO inhibitor.
Caption: Workflow for the discovery and evaluation of novel PPO inhibitors.
PPO Enzymatic Reaction and Inhibition Pathway
This diagram illustrates the catalytic action of Polyphenol Oxidase and the mechanism of its inhibition.
Caption: PPO catalyzes the oxidation of phenols to quinones, leading to melanin formation.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]
Ppo-IN-13 efficacy compared to established compounds
An Objective Comparison of Protoporphyrinogen (B1215707) Oxidase (PPO) and Interleukin-13 (IL-13) Signaling Inhibitors
A note on the topic "Ppo-IN-13": Initial literature searches did not yield a specific, publicly documented compound designated "this compound". The search results pointed towards two distinct areas of research: Protoporphyrinogen Oxidase (PPO) inhibitors, primarily used in agriculture, and inhibitors of the Interleukin-13 (IL-13) signaling pathway, which are relevant in immunology and inflammation. This guide therefore provides a comparative overview of established compounds in both of these fields to address the likely areas of interest for researchers, scientists, and drug development professionals.
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of protoporphyrin IX, a precursor to both chlorophyll (B73375) in plants and heme in animals. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which is rapidly oxidized to the potent photosensitizer protoporphyrin IX. This accumulation, especially in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[1] This mechanism makes PPO an effective target for herbicides.[1][2]
Comparative Efficacy of PPO Inhibitors
The efficacy of PPO inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for several well-characterized PPO inhibitors from different chemical classes.
| Inhibitor | Chemical Class | Target Enzyme | IC50 Value | Reference |
| Acifluorfen-methyl | Diphenyl Ether | Corn (Zea mays) Etioplast PPO | 4 nM | [3][4] |
| Fomesafen | Diphenyl Ether | Human PPO | 110 nM (0.11 µM) | [5] |
| Lactofen | Diphenyl Ether | Plant PPOs | 25 nM (0.025 µM) | [5] |
| Oxyfluorfen | Diphenyl Ether | Human PPO | Submicromolar range | [6] |
| Saflufenacil | Pyrimidinedione | Plant PPOs | Nanomolar range | [5] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Benchmark Inhibitors of Polyphenol Oxidase (PPO) and Interleukin-13 (IL-13)
Introduction
This guide provides a comparative analysis of benchmark inhibitors for two distinct molecular targets: Polyphenol Oxidase (PPO) and Interleukin-13 (IL-13). Initial searches for a specific compound designated "Ppo-IN-13" did not yield any publicly available data. It is plausible that this is a novel, proprietary, or internal compound identifier. Therefore, this document serves as a valuable resource for researchers, scientists, and drug development professionals by presenting benchmark studies for inhibitors of two potential, biologically significant targets that align with the "Ppo" and "-IN-" (inhibitor) nomenclature. The guide is structured into two main sections, each focusing on one of these targets, and provides quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Section 1: Polyphenol Oxidase (PPO) Inhibitors
Polyphenol oxidase (PPO) is a copper-containing enzyme prevalent in plants and fungi. It is responsible for the process of enzymatic browning, which occurs when plant tissues are damaged and phenolic compounds are oxidized.[1][2] This browning can lead to undesirable changes in the color, flavor, and nutritional quality of fruits and vegetables, causing significant economic losses in the food industry.[3][4] Consequently, the inhibition of PPO is a key strategy for food preservation.[5]
Data Presentation: Comparison of PPO Inhibitors
The inhibitory potential of a compound is often quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates greater potency. The following table summarizes the inhibitory constants for several well-characterized PPO inhibitors. It is important to note that these values can vary depending on the enzyme source, substrate used, and other experimental conditions.
| Inhibitor | Enzyme Source | Substrate | Ki Value (mM) | Inhibition Type |
| Kojic Acid | Mushroom (Agaricus bisporus) | L-DOPA | 0.018 | Competitive |
| L-Ascorbic Acid | Purslane (Portulaca oleracea) | Catechol | 0.36 | Competitive |
| L-Cysteine | Purslane (Portulaca oleracea) | Catechol | 0.58 | Competitive |
| 4-Hexanoylresorcinol | Peach (Prunus persica) | Catechol, Chlorogenic Acid | ~0.5 (IC50) | Mixed |
Data sourced from multiple studies and compiled for comparative purposes.[3][6]
Experimental Protocol: Spectrophotometric Assay for PPO Inhibition
This protocol outlines a common method for determining the inhibitory activity of a compound against PPO.
Objective: To measure the reduction in PPO activity in the presence of a potential inhibitor using a spectrophotometer.
Materials:
-
Crude PPO extract from a plant source (e.g., apple, potato, mushroom)
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Substrate solution (e.g., 0.05 M catechol in phosphate buffer)
-
Inhibitor stock solution at various concentrations
-
Spectrophotometer
-
Cuvettes
-
Pipettes
-
Ice bath
Procedure:
-
Enzyme Extraction:
-
Inhibition Assay:
-
Prepare a series of reaction mixtures in cuvettes. For each inhibitor concentration to be tested, add:
-
2.5 mL of the catechol substrate solution.
-
A specific volume of the inhibitor stock solution to achieve the desired final concentration.
-
Phosphate buffer to bring the total volume to 2.9 mL.[7]
-
-
Prepare a control cuvette containing 2.5 mL of substrate solution and 0.4 mL of buffer (no inhibitor).[7]
-
Incubate the cuvettes with the inhibitor for 5 minutes at 25°C.[7]
-
To initiate the reaction, add 0.1 mL of the crude PPO extract to each cuvette, mix rapidly.[7]
-
Immediately begin recording the increase in absorbance at 420 nm every 30 seconds for 3-5 minutes. The rate of increase in absorbance is proportional to PPO activity.[7][8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for the control and for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization: PPO-Mediated Enzymatic Browning and Assay Workflow
PPO enzymatic browning pathway.
Experimental workflow for PPO inhibition assay.
Section 2: Interleukin-13 (IL-13) Inhibitors
Interleukin-13 (IL-13) is a cytokine that plays a central role in the pathogenesis of type 2 inflammatory diseases, such as atopic dermatitis and asthma.[9][10] It is primarily produced by Th2 cells and other immune cells.[11] IL-13 mediates its effects through a receptor system that it shares with IL-4, leading to downstream signaling events that promote inflammation, mucus production, and tissue remodeling.[12][13] Consequently, inhibiting the IL-13 pathway is a key therapeutic strategy for these conditions.[14]
Data Presentation: Comparison of IL-13 Inhibitors in Atopic Dermatitis
The efficacy of IL-13 inhibitors, which are typically monoclonal antibodies, is evaluated in clinical trials. Key endpoints include the percentage of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75) and the percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear).
| Inhibitor | Target | EASI-75 Response (Week 16) | IGA 0/1 Response (Week 16) |
| Lebrikizumab | IL-13 | 52.1% - 58.8% | 33.2% - 43.1% |
| Tralokinumab | IL-13 | 25.0% - 33.2% | 15.8% - 22.2% |
| Dupilumab | IL-4Rα (blocks IL-4 & IL-13) | ~62.6% | Not directly compared in same trials |
Data represents outcomes from various Phase III clinical trials versus placebo.[14][15][16] Efficacy can vary based on the specific trial design and patient population.
Experimental Protocols: Evaluating IL-13 Inhibitors
The evaluation of IL-13 inhibitors involves extensive preclinical and clinical research. A typical workflow is outlined below.
1. Preclinical Evaluation:
-
Binding Assays: In vitro experiments to determine the binding affinity and specificity of the antibody to human IL-13.
-
Cell-based Assays: Functional assays to measure the inhibition of IL-13-induced signaling, such as the phosphorylation of STAT6 in target cells.[11]
-
In vivo Models: Studies in animal models of allergic disease to assess the in vivo efficacy and safety of the inhibitor.
2. Clinical Trial Protocol (Simplified):
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Patients with moderate-to-severe atopic dermatitis are enrolled.
-
Treatment: Patients receive subcutaneous injections of the IL-13 inhibitor or a placebo at specified intervals (e.g., every 2 or 4 weeks).[14]
-
Primary Endpoints: The primary measures of efficacy are typically the proportion of patients achieving EASI-75 and an IGA score of 0 or 1 at a predefined time point (e.g., Week 16).[14][16]
-
Secondary Endpoints: These may include changes in itch (measured by a Numerical Rating Scale), quality of life assessments (e.g., DLQI), and safety monitoring for adverse events.[16]
Mandatory Visualization: IL-13 Signaling Pathway
IL-13 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polyphenol oxidase - Wikipedia [en.wikipedia.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]
- 9. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
- 11. Interleukin 13 | U-CyTech [ucytech.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective IL-13 inhibitors for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalrph.com [globalrph.com]
- 16. Frontiers | The efficacy and safety of IL-13 inhibitors in atopic dermatitis: A systematic review and meta-analysis [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ppo-IN-13
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Ppo-IN-13, presumed to be a phosphoropiperididate (B15492736) compound. In the absence of specific data for this compound, this guidance is based on the established protocols for the disposal of phosphoropiperididates, a class of organophosphorus compounds that require careful handling due to their potential toxicity.[1]
Core Principle: Chemical Degradation
The recommended method for the disposal of phosphoropiperididate waste is a two-stage chemical degradation process. This involves:
-
Acid Hydrolysis: The phosphoramidate (B1195095) bond (P-N bond) is broken through acid-catalyzed hydrolysis, which yields phosphoric acid derivatives and piperidine.[1]
-
Neutralization: The acidic byproducts from the hydrolysis stage are then neutralized to a safe pH range before final disposal.[1]
Due to the potential for undocumented toxicological properties of specific phosphoropiperididates, it is crucial to handle the compound and its waste with a high degree of caution, always utilizing appropriate personal protective equipment (PPE).[1]
Quantitative Parameters for Disposal
The following table summarizes the key quantitative parameters for the chemical degradation procedure.
| Parameter | Value/Recommendation | Notes |
| Acid for Hydrolysis | 1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | A strong acid is recommended for effective hydrolysis.[1] |
| Base for Neutralization | 1 M Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (soda ash) | A strong base is effective for neutralization.[1] |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure the complete degradation of the phosphoramidate.[1] |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling and final disposal.[1] |
Experimental Protocol for Chemical Degradation
This protocol should be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure spill control materials are readily available.[1]
Materials:
-
This compound waste
-
1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)
-
1 M Sodium hydroxide (NaOH) or Sodium carbonate (soda ash)
-
pH indicator strips or a calibrated pH meter
-
Designated hazardous waste containers
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly and the entire procedure is conducted within a certified chemical fume hood.
-
Acid Hydrolysis: Carefully add a 1 M solution of a strong acid (e.g., HCl or H₂SO₄) to the phosphoropiperididate waste. Allow the mixture to react for a minimum of 24 hours to ensure complete hydrolysis.[1]
-
Neutralization: After the hydrolysis period, slowly add a 1 M solution of a strong base (e.g., NaOH) while monitoring the pH. Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1]
-
Final Disposal: Transfer the neutralized solution to a designated hazardous waste container. Clearly label the container with its contents. Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]
Alternative Disposal Method:
In cases where chemical degradation is not feasible, high-temperature incineration by a licensed waste disposal facility is a recommended alternative.[1]
Disposal Workflow
Caption: this compound chemical degradation and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
